molecular formula C15H11NO3S2 B2938222 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide CAS No. 1797961-75-1

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide

Cat. No. B2938222
CAS RN: 1797961-75-1
M. Wt: 317.38
InChI Key: QPZBYZYYEDIDBW-UHFFFAOYSA-N
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Description

“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide” is a derivative of furan/thiophene-2-carboxamide . These compounds are part of a significant class of heterocyclic organic compounds. The presence of the carboxamide scaffold in these compounds has led to a wide range of biological and medicinal activities .


Synthesis Analysis

Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The synthetic route was employed, and their chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

These compounds were subjected to three different enzyme inhibition effect tests as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) inhibiting activities .

Scientific Research Applications

Chemoselective Protection of Heteroaromatic Aldehydes

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-3-carboxamide demonstrates potential in chemoselective protection. For example, furan-, thiophene-, and N-methylpyrrole-2-carboxaldehydes can be transformed into corresponding N, N'-dimethylimidazolidines without requiring acid catalysis. This process facilitates the protection of aldehydes in the presence of ketones, crucial in organic synthesis (Carpenter & Chadwick, 1985).

Metallation Properties and Synthetic Applications

The compound's derivates have shown excellent yields in the metallation properties of thiophene and furan. This regioselectivity contrasts with other functionalities and exhibits significant implications in synthetic chemistry (Barcock et al., 1994).

Supramolecular Effects on Crystal Packing

The compound plays a role in understanding the supramolecular effects of aromaticity on crystal packing. Studies have shown that heteroatom substitution from O to S in five-membered rings can enhance π-based interactions, vital for crystallography and material science (Rahmani et al., 2016).

Reactivity in Synthesis of Novel Compounds

Its derivatives are instrumental in synthesizing new compounds, like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, with varied electrophilic substitution reactions. This process holds potential for creating diverse organic compounds (Aleksandrov & El’chaninov, 2017).

Palladium-Catalyzed Direct Arylation

The compound is involved in palladium-catalyzed direct arylation, showcasing its utility in organic synthesis and drug discovery. This method tolerates a range of functional groups, providing versatility in chemical reactions (Si Larbi et al., 2012).

Antibacterial Activities

Its derivatives demonstrate significant in vitro antibacterial activities against various clinically isolated drug-resistant bacteria, highlighting its potential in developing new antibacterial agents (Siddiqa et al., 2022).

Inhibitory Effects on Influenza A Virus

Furan-carboxamide derivatives, including this compound, have shown potent inhibitory effects on the influenza A H5N1 virus. These findings open avenues for antiviral drug development (Yongshi et al., 2017).

properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S2/c17-14(12-2-1-6-19-12)13-4-3-11(21-13)8-16-15(18)10-5-7-20-9-10/h1-7,9H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZBYZYYEDIDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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